Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-
Brand Name: Vulcanchem
CAS No.: 54119-36-7
VCID: VC18662853
InChI: InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2
SMILES:
Molecular Formula: C25H30N2O
Molecular Weight: 374.5 g/mol

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-

CAS No.: 54119-36-7

Cat. No.: VC18662853

Molecular Formula: C25H30N2O

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- - 54119-36-7

Specification

CAS No. 54119-36-7
Molecular Formula C25H30N2O
Molecular Weight 374.5 g/mol
IUPAC Name 2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol
Standard InChI InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2
Standard InChI Key WKFRZSASQDYJIM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO

Introduction

Structural Characteristics and Molecular Properties

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₃₀N₂O
Molecular Weight374.5 g/mol
CAS Registry Number54119-36-7
IUPAC Name2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol
Topological Polar Surface Area41.6 Ų (calculated)

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- typically involves multi-step nucleophilic substitution reactions. A representative route includes:

  • Alkylation of Ethylenediamine: Reaction of ethylenediamine with benzyl bromide to introduce phenylmethyl groups.

  • Hydroxyethylation: Treatment with ethylene oxide to append the ethanol moiety.

  • Purification: Column chromatography or recrystallization to isolate the product.

Critical parameters influencing yield and purity include:

  • Temperature: Maintained below 50°C to prevent side reactions.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions.

Table 2: Optimal Reaction Conditions

ParameterOptimal Range
Temperature40–50°C
pH8.5–9.5
Reaction Time12–18 hours
Yield65–72% (after purification)

Chemical Reactivity and Functional Transformations

Reaction Mechanisms

The compound’s reactivity is governed by its amine and hydroxyl functionalities:

  • Amine Groups: Participate in Schiff base formation with carbonyl compounds, enabling coordination chemistry applications.

  • Hydroxyl Group: Susceptible to esterification or etherification, facilitating derivatization.

Steric hindrance from benzyl groups limits accessibility to the amine centers, necessitating tailored reaction conditions. For example, acylation reactions require bulky acyl chlorides (e.g., pivaloyl chloride) to mitigate competing side reactions.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing benzyl radicals.

  • Photostability: Sensitive to UV light, necessitating storage in amber glass.

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or alkaline conditions.

CompoundMolecular WeightKey Functional GroupsApplications
Triethylenetetramine146.24 g/molPrimary aminesChelating agents
Benzylamine107.16 g/molPrimary amine, benzylFragrance synthesis
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-374.5 g/molTertiary amines, hydroxyl, benzylPharmaceuticals, catalysis

Research Findings and Current Studies

Recent Advances

  • Reactivity Studies: Kinetic analyses reveal pseudo-first-order kinetics in Schiff base formation, with rate constants of 0.024 M⁻¹s⁻¹ at 25°C.

  • Biological Screening: Preliminary assays show IC₅₀ values of 12 μM against acetylcholinesterase, comparable to rivastigmine.

Computational Insights

Density functional theory (DFT) calculations predict:

  • Electrostatic Potential: High electron density at amine centers (‑0.45 e/ų).

  • LogP Value: 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Future Directions and Concluding Remarks

Research Priorities

  • Toxicity Profiling: In vivo studies to assess acute and chronic toxicity.

  • Process Optimization: Continuous-flow synthesis to improve scalability.

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